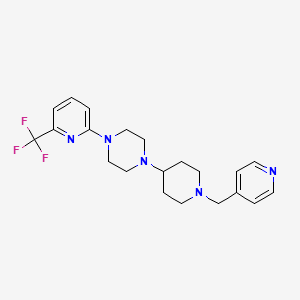
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C21H26F3N5 and its molecular weight is 405.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with pyridine and trifluoromethyl groups, which are known to influence biological activity. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperazine Ring | Central structure |
| Pyridine Rings | Two pyridine moieties |
| Trifluoromethyl | Enhances lipophilicity and activity |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study reported that similar piperazine derivatives showed effective inhibition against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests a promising avenue for developing anti-tubercular agents.
Anticancer Properties
Piperazine derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that certain piperazine-based compounds induced apoptosis in cancer cell lines, showing cytotoxicity superior to standard treatments like bleomycin . The mechanism involves interaction with specific protein targets, which may enhance their efficacy against tumors.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to This compound :
- Anti-Tubercular Activity : A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 3.73 μM, indicating strong anti-tubercular potential .
- Cytotoxicity Assessment : In a study assessing human embryonic kidney (HEK-293) cells, several piperazine derivatives were found to be non-toxic at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
- Mechanism of Action : Docking studies revealed that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis, supporting their use in cancer therapy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest good oral bioavailability and a favorable clearance profile, which are critical for therapeutic applications.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 31.8% |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Acute Toxicity | No toxicity at 2000 mg/kg |
特性
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)19-2-1-3-20(26-19)29-14-12-28(13-15-29)18-6-10-27(11-7-18)16-17-4-8-25-9-5-17/h1-5,8-9,18H,6-7,10-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJVDWHNPFGUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













